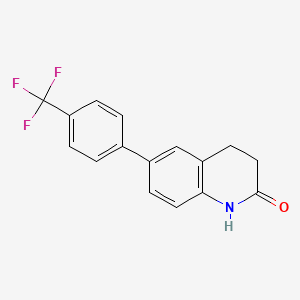
Eg5InhibitorVII
Descripción general
Descripción
Eg5InhibitorVII is a small molecule inhibitor that targets the kinesin spindle protein Eg5, also known as kinesin family member 11 or kinesin-5. Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis, making it a critical target for cancer therapy. Inhibiting Eg5 disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Eg5InhibitorVII involves multiple steps, including the formation of a nitrogen-containing heterocyclic compound. The synthetic route typically starts with the preparation of an intermediate compound, which is then subjected to various chemical reactions to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Eg5InhibitorVII undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Eg5InhibitorVII has a wide range of scientific research applications, including:
Mecanismo De Acción
Eg5InhibitorVII exerts its effects by binding to the allosteric site of the Eg5 motor protein, inhibiting its ATPase activity. This prevents the proper formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage and subsequent apoptosis. The molecular targets and pathways involved include the stabilization of the active site magnesium ion and the inhibition of nucleotide exchange at the active site .
Comparación Con Compuestos Similares
Eg5InhibitorVII is unique compared to other Eg5 inhibitors due to its specific binding affinity and selectivity for the allosteric site of the Eg5 protein. Similar compounds include:
Monastrol: The first selective inhibitor of Eg5, known for its distinctive monoastral spindle phenotype.
S-(methoxytrityl)-L-cysteine (S(MeO)TLC): A potent Eg5 inhibitor with promising anticancer activity.
3,4-dihydropyrimidin-2(1H)-one derivatives (DHPMs): A class of Eg5 inhibitors with pronounced antitumor activity.
This compound stands out due to its higher potency and selectivity, making it a valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C16H12F3NO |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
6-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(21)20-14/h1-3,5-7,9H,4,8H2,(H,20,21) |
Clave InChI |
WNVWLPPJRMIRBG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














